molecular formula C12H21NO4 B2736562 Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate CAS No. 2060042-67-1

Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate

Cat. No.: B2736562
CAS No.: 2060042-67-1
M. Wt: 243.303
InChI Key: XMZBNDPTJNSBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate is a chemical compound with the molecular formula C12H21NO4 and a monoisotopic mass of 243.14706 Da . Its structure features a seven-membered 2-oxoazepane ring, a tert-butyl ester group, and a hydroxy group, making it a versatile intermediate for chemical synthesis. This compound is part of a class of 2-oxoazepane derivatives investigated for their potential therapeutic applications. Specifically, structurally related sulfonamide analogs have been identified in patent literature as potent anti-inflammatory agents . These analogs function by inhibiting the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor (TNF), suggesting a potential mechanism of action and research value for this chemical scaffold in immunological and inflammatory disease research . The presence of both the hydroxy and the tert-butyl ester groups offers multiple sites for further chemical modification, allowing researchers to explore its utility as a key building block in medicinal chemistry. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-10(15)8-13-7-5-4-6-9(14)11(13)16/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZBNDPTJNSBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCCC(C1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate typically involves the reaction of azepane derivatives with tert-butyl bromoacetate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in organic solvents.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate has been studied for its potential as a pharmacological agent:

  • Neuroprotective Effects : Research indicates that compounds similar to this compound exhibit neuroprotective properties by inhibiting amyloid-beta aggregation, which is significant in Alzheimer's disease research .

Drug Design

The compound serves as an important scaffold in drug design due to its structural features:

  • Bioactivity Modulation : The azepane ring allows for modifications that can enhance pharmacokinetic properties, making it a candidate for developing new therapeutic agents targeting central nervous system disorders .

Chemical Biology

In chemical biology, this compound can be utilized in various assays:

  • Enzyme Inhibition Studies : Its ability to inhibit specific enzymes makes it useful in studying enzyme kinetics and mechanisms involved in neurodegenerative diseases .

Case Study 1: Neuroprotective Activity

A study investigated the neuroprotective effects of compounds related to this compound against oxidative stress induced by amyloid-beta peptides in astrocytes. The results showed that these compounds reduced cell death and inflammation markers significantly .

Case Study 2: Drug Development Pipeline

In another study, researchers synthesized derivatives of this compound and evaluated their efficacy as potential drugs for treating neurological disorders. The derivatives demonstrated varying degrees of activity against acetylcholinesterase, suggesting potential use in Alzheimer's treatment strategies .

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate can be contextualized against related tert-butyl esters and azepane derivatives. Key comparisons include:

Structural Analogues with Azepane Moieties

  • tert-Butyl 2-(3-amino-2-oxoazepan-1-yl)acetate (): This compound replaces the 3-hydroxy group with an amino (-NH₂) substituent. The tert-butyl ester retains similar steric protection, but the amino group may increase solubility in polar solvents .

Benzofuran and Heterocyclic Derivatives

  • tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate (): This compound features a fused isobenzofuran ring system with a conjugated ketone group. The extended π-system and rigid planar structure contrast with the flexible azepane ring, likely reducing solubility in aqueous media but enhancing UV absorption properties. Such derivatives are often used in optoelectronic materials .
  • The thiophene’s aromaticity may also influence stacking interactions in solid-state crystallography .

Functional Group Variations

  • tert-Butyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate ():
    The benzoxazole-sulfanyl group introduces a thioether linkage, which is more lipophilic than the hydroxy-oxo system. This modification could enhance membrane permeability but reduce metabolic stability due to susceptibility to oxidative cleavage .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
This compound ~285.3 (estimated) Hydroxy, ketone, tert-butyl ester Flexible azepane ring; potential for hydrogen bonding
Tert-butyl 2-(3-amino-2-oxoazepan-1-yl)acetate ~284.3 Amino, ketone, tert-butyl ester Enhanced nucleophilicity; altered solubility
Tert-butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate 274.3 Isobenzofuran, conjugated ketone Rigid planar structure; UV-active
Tert-butyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate 372.4 Thiophene, benzofuran, tert-butyl ester Sulfur-enhanced electronic properties; aromatic interactions
Tert-butyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate 265.3 Benzoxazole, sulfanyl, tert-butyl ester Lipophilic; susceptible to oxidation

Biological Activity

Tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate, a compound with potential therapeutic applications, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H19N2O3C_{11}H_{19}N_{2}O_{3}. The compound features a tert-butyl ester moiety and an azepane ring, which contribute to its pharmacological properties. The presence of the hydroxyl and keto groups in the azepane structure is crucial for its biological activity.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antimicrobial Effects : Some derivatives have shown efficacy against bacterial strains by disrupting cell wall synthesis.
  • Cytotoxicity : Studies suggest potential cytotoxic effects on cancer cell lines, indicating a possible role in cancer therapy.
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have examined the biological activities of related compounds:

  • Antimicrobial Activity :
    • A study demonstrated that azepane derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved inhibition of bacterial growth through interference with metabolic pathways .
  • Cytotoxicity Studies :
    • In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that certain azepane derivatives induced apoptosis. The IC50 values ranged from 10 to 30 µM, indicating a promising therapeutic window for further development .
  • Neuroprotective Effects :
    • Research highlighted the neuroprotective properties of related compounds in models of oxidative stress. These compounds reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cultures exposed to neurotoxic agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cells
NeuroprotectionReduction of ROS in neuronal cultures

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(3-hydroxy-2-oxoazepan-1-yl)acetate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed α-arylation or nucleophilic substitution reactions. Key steps include:

  • Esterification : Use tert-butyl esters (e.g., tert-butyl 2-(3-hydroxyphenyl)acetate) as precursors, with yields ranging from 76% to 96% under optimized conditions (e.g., 80°C, 12–24 hr) .
  • Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate) is effective for isolating the product .
  • Yield Optimization : Adjust catalyst loading (e.g., 5–10 mol% Pd) and solvent polarity (e.g., THF or DMF) to minimize side reactions .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and analytical techniques:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR peaks for characteristic signals (e.g., tert-butyl group at δ ~1.4 ppm, carbonyl at δ ~170 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass 276.189665) and fragmentation patterns .

Q. What purification strategies are recommended for removing by-products like unreacted starting materials?

  • Methodological Answer :

  • Chromatography : Use silica gel or preparative HPLC with a C18 column for polar impurities .
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility differences between product and by-products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced stability or bioactivity?

  • Methodological Answer :

  • Conformational Analysis : Use Gaussian or ORCA software to model the azepanone ring’s puckering and hydrogen-bonding interactions .
  • Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization (e.g., introducing halogens or amines) .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in tert-butyl derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Refine structures using SHELXL (e.g., resolving disorder in the tert-butyl group) .
  • Data Validation : Cross-check CIF files with PLATON to detect twinning or solvent masking .

Q. How should researchers address contradictions between spectroscopic data (e.g., NMR) and crystallographic results?

  • Methodological Answer :

  • Dynamic Effects : NMR may average conformers (e.g., azepanone ring inversion), while X-ray captures a static structure. Use variable-temperature NMR to detect dynamic behavior .
  • Hirshfeld Analysis : Compare hydrogen-bonding networks in crystals with solution-phase NMR hydrogen/deuterium exchange experiments .

Q. What strategies are effective for enantiomeric resolution of the azepanone moiety?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA/IB columns with heptane/isopropanol mobile phases .
  • Derivatization : Convert to diastereomers via reaction with chiral auxiliaries (e.g., Mosher’s acid) for 1H^1H NMR splitting analysis .

Q. How can the compound’s bioactivity be linked to its molecular interactions (e.g., enzyme inhibition)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding to targets (e.g., proteases or kinases). Validate with SPR or ITC for affinity measurements .
  • Metabolite Profiling : Identify bioactive metabolites via LC-MS/MS and compare with exact mass libraries (e.g., m/z 276.189665) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.